(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
The compound (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a 2-thioxo group and a fused aromatic system. Its structure features:
- Position 3: A 3,4-dimethylphenyl group, contributing steric bulk and lipophilicity.
- Core: The thiazolidin-4-one scaffold, known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .
The E-isomer is less commonly reported than the Z-isomer, which is frequently stabilized by intramolecular hydrogen bonding in similar compounds . The stereoelectronic effects of the E-configuration could influence solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
(5E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-6-7-14(9-12(11)2)19-16(20)15(22-17(19)21)10-13-5-3-4-8-18-13/h3-10H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVMRVLQIZVCHR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
Base catalysts: Sodium hydroxide or potassium carbonate
Solvents: Ethanol or methanol
Reaction conditions: Refluxing the mixture for several hours
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions
Reduction: Often performed in anhydrous solvents under inert atmosphere
Substitution: Depends on the nature of the substituent and the reaction conditions
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidinone derivatives with altered functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study biological pathways and interactions
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes, while the substituted phenyl and pyridine groups may enhance binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structurally related thiazolidin-4-one derivatives is summarized below:
Key Observations :
Substituent Effects: Aromatic vs. Electron-Donating/Withdrawing Groups: Methoxy (A7) and hydroxy () groups increase hydrogen-bonding capacity, whereas dimethylphenyl (target compound) enhances lipophilicity, favoring membrane penetration .
Stereochemical Impact :
- Z-isomers dominate literature due to synthetic preferences (e.g., microwave-assisted solvent-free reactions in ). The E-isomer’s configuration may alter biological activity by modifying steric interactions with target enzymes .
Biological Activity
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of the Compound
The compound features a thiazolidinone core with substituted phenyl and pyridine groups, contributing to its unique biological properties. It is synthesized through a condensation reaction involving 3,4-dimethylbenzaldehyde and 2-pyridinecarboxaldehyde, typically using sodium hydroxide or potassium carbonate as catalysts in ethanol or methanol solvents under reflux conditions.
Antimicrobial Activity
Several studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular functions. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Properties
Thiazolidinones are also known for their anti-inflammatory effects. Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in cellular models.
Anticancer Potential
The anticancer activity of thiazolidinone derivatives has been widely documented. Studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. For example, it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : The thiazolidinone core can inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : The presence of pyridine and phenyl groups may enhance binding affinity to various receptors involved in inflammatory responses and cancer progression.
Study on Antimicrobial Effects
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent.
Research on Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of thiazolidinone compounds in vitro. The results demonstrated a marked decrease in the production of TNF-alpha and IL-6 in macrophage cell lines treated with the compound, suggesting its efficacy in modulating inflammatory responses.
Comparative Analysis
| Property | This compound | Similar Thiazolidinones |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | Varies by substitution |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | Common among derivatives |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Documented in many |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
